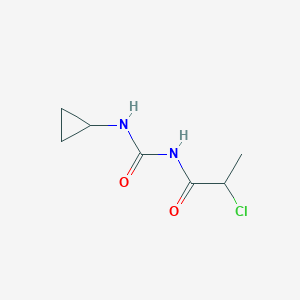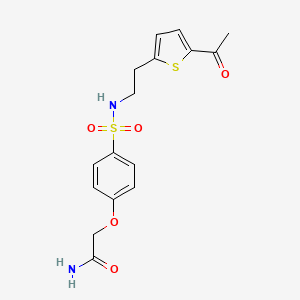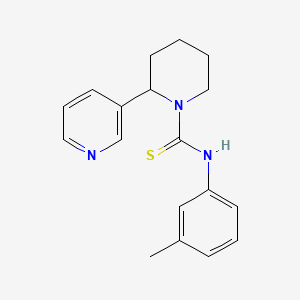
N-(3-METHYLPHENYL)-2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-METHYLPHENYL)-2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 3-methylphenyl group and a pyridin-3-yl group, along with a carbothioamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenylamine with 2-pyridinecarboxaldehyde to form an imine intermediate. This intermediate is then subjected to a cyclization reaction with piperidine and thiocarbonyldiimidazole to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYLPHENYL)-2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-METHYLPHENYL)-2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHYLPHENYL)-2-(PYRIDIN-3-YL)PIPERIDINE-1-CARBOTHIOAMIDE: shares structural similarities with other piperidine derivatives and carbothioamides.
This compound: is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Uniqueness
- The presence of both a piperidine ring and a carbothioamide group makes this compound particularly versatile in chemical reactions and potential applications.
- Its unique structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-14-6-4-8-16(12-14)20-18(22)21-11-3-2-9-17(21)15-7-5-10-19-13-15/h4-8,10,12-13,17H,2-3,9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJULKOAZXBIPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2885868.png)
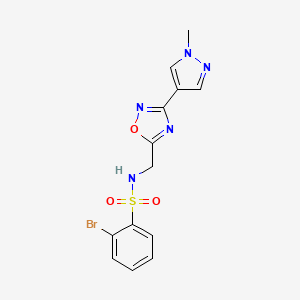
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2885871.png)
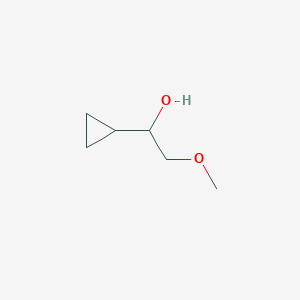
![3-hexyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2885874.png)
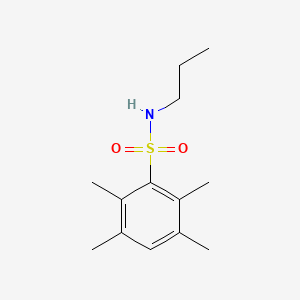
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone](/img/structure/B2885878.png)
![N-(4-chlorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2885880.png)
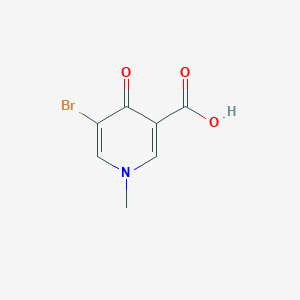
![N-(cyanomethyl)-N-cyclopropyl-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2885884.png)
